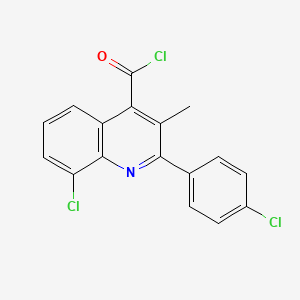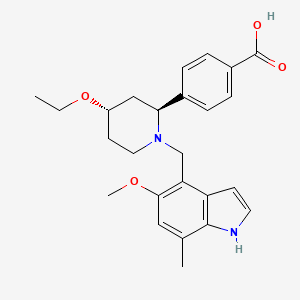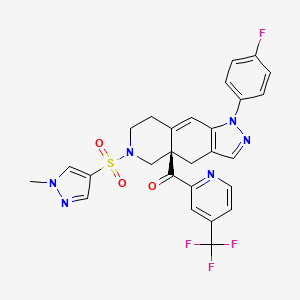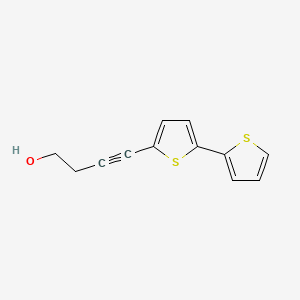
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
概要
説明
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a quinoline derivative known for its significant applications in medicinal chemistry and material science. This compound features a quinoline core, which is a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chloro and methyl substituents enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the scalability and quality of the product.
化学反応の分析
Types of Reactions
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with nucleophiles like amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carbonyl chloride group can participate in coupling reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Catalysts like palladium or copper in the presence of ligands.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of amides or esters.
科学的研究の応用
Medicinal Chemistry
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride has been explored for its potential as an antitumor agent. Its structural similarity to other quinoline derivatives, known for their anticancer properties, positions it as a candidate for further investigation. Research indicates that modifications to the quinoline structure can enhance its efficacy against various cancer cell lines.
Antimicrobial Activity
Studies have shown that compounds within the quinoline family exhibit antimicrobial properties. The chlorinated derivative of quinoline, such as this compound, may demonstrate enhanced activity against bacterial strains due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Synthesis of Novel Compounds
This compound serves as an important building block in organic synthesis. Its reactive carbonyl chloride group allows for the introduction of various functional groups, leading to the development of new derivatives with potentially improved biological activities.
Material Science
In material science, quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of this compound make it a candidate for enhancing the efficiency of these devices.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated cytotoxic effects on breast cancer cell lines, suggesting potential as a chemotherapeutic agent. |
| Study B | Antimicrobial Properties | Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for antibiotic development. |
| Study C | Synthesis Applications | Successfully used as a precursor in synthesizing novel quinoline-based compounds with enhanced biological activity. |
作用機序
The mechanism of action of 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The chloro and carbonyl groups facilitate binding to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride
- 8-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Uniqueness
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride stands out due to its unique combination of chloro and methyl substituents, which enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
生物活性
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride, a compound with the molecular formula C₁₇H₁₀Cl₃NO, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₇H₁₀Cl₃NO
- CAS Number : 1160257-04-4
- MDL Number : MFCD03422903
- Hazard Classification : Irritant
The quinoline scaffold, to which this compound belongs, is known for its diverse biological activities. Research indicates that quinoline derivatives can exert their effects through multiple mechanisms:
- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have demonstrated potent HDAC inhibitory activity, leading to apoptosis in cancer cells. For instance, studies show that certain quinoline derivatives exhibit IC50 values in the nanomolar range against various HDAC isoforms .
- Topoisomerase Inhibition : Quinoline derivatives have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Microtubule Disruption : Some studies highlight that quinoline-based compounds can interfere with microtubule polymerization, affecting cell division and leading to apoptosis .
Antitumor Activity
A significant body of research has focused on the antitumor properties of quinoline derivatives. For example:
- Study on HDAC Inhibitors : A study synthesized novel quinoline-based compounds that showed potent inhibition of HDAC isoforms with IC50 values in the nanomolar range. These compounds demonstrated significant cell growth inhibition against cancer cell lines such as HL-60 and HCT116, outperforming standard treatments like vorinostat .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12 | HL-60 | < 0.1 | HDAC Inhibition |
| Compound 13 | HCT116 | < 0.1 | HDAC Inhibition |
Apoptotic Effects
In vitro studies have shown that certain derivatives induce apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). For instance, compound 29 was noted for its ability to arrest the cell cycle at the G2/M phase and induce apoptosis in K562 cells .
Structure-Activity Relationship (SAR)
The structural flexibility of quinolines allows for modifications that can enhance biological activity. The presence of electron-withdrawing groups (e.g., chloro substituents) has been correlated with increased potency against specific targets such as HDACs and topoisomerases.
特性
IUPAC Name |
8-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(17(20)22)12-3-2-4-13(19)16(12)21-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJDRYGFPUHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169796 | |
| Record name | 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-04-4 | |
| Record name | 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















